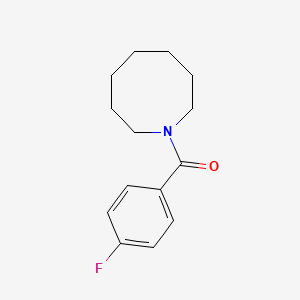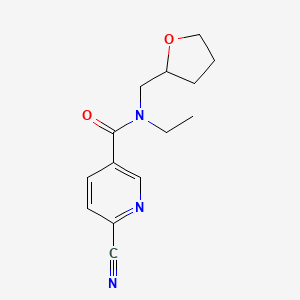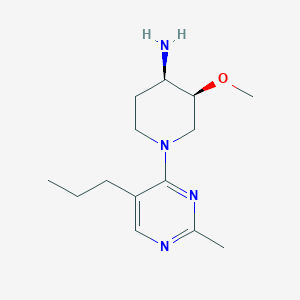![molecular formula C18H20ClNO5 B5395435 N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B5395435.png)
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-(2-chlorophenoxy)ethyl chain, which is further substituted with three methoxy groups at the 2, 3, and 4 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-(2-chlorophenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3,4-trimethoxybenzylamine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide can be compared with similar compounds such as:
N-[2-(2-chlorophenoxy)ethyl]benzamide: Lacks the methoxy groups, which may result in different chemical reactivity and biological activity.
N-[2-(2-chlorophenoxy)ethyl]-N’-phenylurea: Contains a urea group instead of a benzamide group, leading to different pharmacological properties.
N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Contains an indole group, which may confer unique biological activities.
The presence of the methoxy groups in this compound distinguishes it from these similar compounds, potentially enhancing its solubility, stability, and biological activity.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-22-15-9-8-12(16(23-2)17(15)24-3)18(21)20-10-11-25-14-7-5-4-6-13(14)19/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTVUYCFVHGFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B5395354.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5395358.png)
![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)
![[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B5395367.png)

![N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)
![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5395398.png)


![[2-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]quinolin-4-yl] acetate](/img/structure/B5395429.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5395430.png)
![3-METHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)BUT-2-ENAMIDE](/img/structure/B5395431.png)
